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molecular formula C7H8N2S B448075 2-Amino-4,5-dimethylthiophene-3-carbonitrile CAS No. 4651-94-9

2-Amino-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B448075
M. Wt: 152.22g/mol
InChI Key: DTDMOFLHHZZNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754088B2

Procedure details

A solution of 3-mercapto-2-butanone (1.00 kg, 9.0 mole, 93.6% assay) in 2.0 L SDA 3C 200 Proof, absolute Ethanol (Ethanol) is prepared in a 5 L 1N RBF fitted with torian and transfer tubing. Malononitrile (588.8 g, 8.9 mole) is dissolved in 5.0 L Ethanol and cooled to 4° C. at which point triethylamine (250 mL, 1.8 mole, 0.2 eq) is added with a 560 mL ethanol rinse. The anionic malononitrile solution is cooled to −2° C. and the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C. After an hour, the reaction shows less than 0.1% malononitrile. The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes are added. The slurry is cooled to 5° C. for 30 minutes and the solids collected by filtration. The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions. The excess solvent is removed on the filter, and the wet cake dried in a vacuum oven overnight at 40° C. and full vacuum to give an off white solid as 2-amino-4,5-dimethylthiophene-3-carbonitrile (870 g, 64.1% yield, 99.7% purity shown by HPLC). The filtrates are reconcentrated to an oily slurry which is filtered and rinsed with 0.5 L of 20% Ethanol in heptanes. The second crop of solids is dried separately (47 g, 3.5% yield, 98.6% purity shown by HPLC). NMR (400 MHz, DMSO-d6) δ 1.93 (d, J=1.2 Hz, 3H), 2.07 (d, J=1.2 Hz, 3H), 3.33 (s, 2H). MS 153 (MH+). HPLC Retention Time: approximately 10.9 minute (Phenomenex Luna C18 (2) column, acetonitrile/water with 0.1% AcOH).
Quantity
1 kg
Type
reactant
Reaction Step One
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
588.8 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
560 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH3:6])[C:3](=O)[CH3:4].[C:7](#[N:11])[CH2:8][C:9]#[N:10].C(N(CC)CC)C>C(O)C>[NH2:10][C:9]1[S:1][C:2]([CH3:6])=[C:3]([CH3:4])[C:8]=1[C:7]#[N:11]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
SC(C(C)=O)C
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
588.8 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
560 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with torian and transfer tubing
WASH
Type
WASH
Details
rinse
ADDITION
Type
ADDITION
Details
the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C
Duration
1.3 h
WAIT
Type
WAIT
Details
After an hour
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
WASH
Type
WASH
Details
The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions
CUSTOM
Type
CUSTOM
Details
The excess solvent is removed on the filter
CUSTOM
Type
CUSTOM
Details
the wet cake dried in a vacuum oven overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 870 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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